molecular formula C25H18N2O5 B3448411 2'-({[3-(2-furoylamino)phenyl]amino}carbonyl)-2-biphenylcarboxylic acid

2'-({[3-(2-furoylamino)phenyl]amino}carbonyl)-2-biphenylcarboxylic acid

Cat. No. B3448411
M. Wt: 426.4 g/mol
InChI Key: BQXNNPVNFMJHNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2'-({[3-(2-furoylamino)phenyl]amino}carbonyl)-2-biphenylcarboxylic acid, also known as FABP4 inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a member of the biphenylcarboxylic acid family and has been shown to have promising effects in the treatment of various diseases, including type 2 diabetes, atherosclerosis, and obesity.

Mechanism of Action

The mechanism of action of the 2'-({[3-(2-furoylamino)phenyl]amino}carbonyl)-2-biphenylcarboxylic acid inhibitor involves the inhibition of 2'-({[3-(2-furoylamino)phenyl]amino}carbonyl)-2-biphenylcarboxylic acid activity. 2'-({[3-(2-furoylamino)phenyl]amino}carbonyl)-2-biphenylcarboxylic acid is a protein that binds to fatty acids and plays a key role in the regulation of glucose and lipid metabolism. By inhibiting the activity of 2'-({[3-(2-furoylamino)phenyl]amino}carbonyl)-2-biphenylcarboxylic acid, the compound can improve glucose and lipid metabolism, leading to beneficial effects in the treatment of type 2 diabetes, atherosclerosis, and obesity.
Biochemical and Physiological Effects:
The 2'-({[3-(2-furoylamino)phenyl]amino}carbonyl)-2-biphenylcarboxylic acid inhibitor has been shown to have beneficial effects on glucose and lipid metabolism. It has been shown to improve insulin sensitivity, reduce inflammation, and decrease the accumulation of lipids in tissues. These effects make the compound a promising candidate for the treatment of type 2 diabetes, atherosclerosis, and obesity.

Advantages and Limitations for Lab Experiments

The 2'-({[3-(2-furoylamino)phenyl]amino}carbonyl)-2-biphenylcarboxylic acid inhibitor has several advantages for lab experiments. It is a well-studied compound that has been extensively characterized in vitro and in vivo. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, there are also some limitations to using the compound in lab experiments. It can be expensive to synthesize, and it may not be suitable for all research applications.

Future Directions

There are several future directions for research on the 2'-({[3-(2-furoylamino)phenyl]amino}carbonyl)-2-biphenylcarboxylic acid inhibitor. One area of research could focus on optimizing the synthesis of the compound to make it more cost-effective and easier to produce. Another area of research could focus on developing new derivatives of the compound with improved potency and selectivity. Additionally, more research is needed to fully understand the mechanism of action of the 2'-({[3-(2-furoylamino)phenyl]amino}carbonyl)-2-biphenylcarboxylic acid inhibitor and its potential therapeutic applications.

Scientific Research Applications

The 2'-({[3-(2-furoylamino)phenyl]amino}carbonyl)-2-biphenylcarboxylic acid inhibitor has been extensively studied for its potential therapeutic applications. It has been shown to have beneficial effects in the treatment of type 2 diabetes, atherosclerosis, and obesity. The compound works by inhibiting the activity of 2'-({[3-(2-furoylamino)phenyl]amino}carbonyl)-2-biphenylcarboxylic acid, which is a protein that plays a key role in the regulation of glucose and lipid metabolism.

properties

IUPAC Name

2-[2-[[3-(furan-2-carbonylamino)phenyl]carbamoyl]phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N2O5/c28-23(20-11-3-1-9-18(20)19-10-2-4-12-21(19)25(30)31)26-16-7-5-8-17(15-16)27-24(29)22-13-6-14-32-22/h1-15H,(H,26,28)(H,27,29)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQXNNPVNFMJHNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)O)C(=O)NC3=CC(=CC=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-({3-[(Furan-2-ylcarbonyl)amino]phenyl}carbamoyl)biphenyl-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2'-({[3-(2-furoylamino)phenyl]amino}carbonyl)-2-biphenylcarboxylic acid
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2'-({[3-(2-furoylamino)phenyl]amino}carbonyl)-2-biphenylcarboxylic acid
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2'-({[3-(2-furoylamino)phenyl]amino}carbonyl)-2-biphenylcarboxylic acid
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2'-({[3-(2-furoylamino)phenyl]amino}carbonyl)-2-biphenylcarboxylic acid
Reactant of Route 5
2'-({[3-(2-furoylamino)phenyl]amino}carbonyl)-2-biphenylcarboxylic acid
Reactant of Route 6
2'-({[3-(2-furoylamino)phenyl]amino}carbonyl)-2-biphenylcarboxylic acid

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